4-Nitro-1-naphthol
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitro-1-naphthol and its derivatives involves reactions with α-functionalized ketones and related compounds, leading to the formation of naphtho[1,2-d][1,3]oxazoles. This process highlights the compound's reactivity and the potential for creating complex molecules in a single synthetic operation, showcasing its versatility in organic synthesis (Aljaar et al., 2013).
Molecular Structure Analysis
4-Nitro-1-naphthol exhibits a structure that allows for detailed spectroscopic and quantum-chemical studies, with investigations into its structural nonrigidity impacting absorption spectra. The molecule's optimized structure, analyzed through molecular dynamics, reveals insights into the nitrosogroup rotation and the potential interaction centers with proton donor solvents, providing a deeper understanding of its chemical behavior (Zharkova et al., 2009).
Chemical Reactions and Properties
4-Nitro-1-naphthol participates in a variety of chemical reactions, including direct intermolecular proton and hydrogen transfer with alcohols, which is influenced significantly by the solvent environment. These reactions demonstrate the compound's role as a photoacid and its behavior under different conditions, providing insight into its reactivity and the influence of solvent clusters on reaction mechanisms (Fengjin Zhang et al., 2018).
Physical Properties Analysis
The physical properties of 4-Nitro-1-naphthol, such as its absorptivity and reactivity with different metal ions, have been studied through colorimetric determinations, showcasing its utility in detecting and quantifying metal ions in various mediums. These studies emphasize the compound's sensitivity and specificity, underlining its potential applications in analytical chemistry (Yun & Choi, 2000).
Chemical Properties Analysis
The chemical properties of 4-Nitro-1-naphthol, including its interaction with metals and role as a ligand in coordination compounds, have been extensively explored. It forms complexes with various metals, demonstrating its capacity as a chelating agent and its versatility in forming diverse coordination compounds. These studies provide valuable information on the compound's chemical behavior and its potential applications in creating new materials and catalysts (Gurrieri & Siracusa, 1971).
Scientific Research Applications
Multifunctional Material Systems
- Scientific Field: Structural Chemistry .
- Application Summary: 1-Naphthols, including 4-Nitro-1-naphthol, are used in developing efficient multifunctional material systems (MFMS) due to their useful properties and good stability .
- Methods of Application: The study involved systematic molecular modeling of 1-naphthols, studying how the type and position of a substituent influence the reactivity and properties .
- Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that it is more favorable when both substituents are in the same benzene ring .
Proton and Hydrogen Transfer Studies
- Scientific Field: Physical Chemistry .
- Application Summary: 4-Nitro-1-naphthol is used in studies observing stepwise intermolecular proton and hydrogen transfer between alcohols and the triplet state of 4-nitro-1-naphthol .
- Methods of Application: The study involved nanosecond transient absorption measurements and transient resonance Raman spectroscopy studies combined with theoretical calculations .
- Results: The study revealed the reaction mechanism to be stepwise deprotonation, hydrogen abstraction, and protonation .
Catalytic Reduction of 4-Nitrophenol
- Scientific Field: Nanotechnology .
- Application Summary: 4-Nitro-1-naphthol is used in the catalytic reduction of 4-nitrophenol (4-NP). This reaction has become a benchmark to assess the activity of nanostructured materials .
- Methods of Application: The study involved the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .
- Results: The study found that the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion control catalytic activity .
Synthesis of N-(2, 4-dinitro-1-naphthyl)-p-toluenesulphonamide
- Scientific Field: Organic Chemistry .
- Application Summary: 4-Nitro-1-naphthol is used in the synthesis of N-(2, 4-dinitro-1-naphthyl)-p-toluenesulphonamide .
- Methods of Application: The study involved dissolving 200 mg of 4-nitro-1-naphthylamine (4-N1NA) in 1.0 mL conc. H2SO4 .
- Results: The study did not provide specific results or outcomes .
Anti-Corrosion Materials
- Scientific Field: Material Science .
- Application Summary: 1-Naphthols, including 4-Nitro-1-naphthol, are used as anti-corrosion materials due to the high stability of the aromatic structure coupled with polarity given by the substituents .
- Methods of Application: The study involved systematic molecular modeling of 1-naphthols, studying how the type and position of a substituent influence the reactivity and properties .
- Results: The study found that molecules with substituents in positions 4 and 8 are the least reactive. It also found that it is more favorable when both substituents are in the same benzene ring .
Biological Activity
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Nitro compounds, including 4-Nitro-1-naphthol, display a wide spectrum of activities that include antineoplastic, antibiotic, antihypertensive, antiparasitic, tranquilizers and even herbicides, among many others .
- Methods of Application: The study involved the synthesis of new bioactive molecules with the nitro group (NO2) as an efficient scaffold .
- Results: The study found that most nitro molecules exhibit antimicrobial activity, and several of the compounds may be further studied as lead compounds for the treatment of H. pylori, P. aeruginosa, M. tuberculosis and S. mutans infections, among others .
Safety And Hazards
Future Directions
4-Nitro-1-naphthol has potential applications in various fields. For instance, it has been used as a novel charge transfer acceptor in the pharmaceutical analysis of some quinolones and cephalosporins . It also has potential applications in the development of efficient multifunctional material systems .
properties
IUPAC Name |
4-nitronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRNGLMBHIITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209238 | |
Record name | 4-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-naphthol | |
CAS RN |
605-62-9 | |
Record name | 4-Nitro-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 605-62-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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